An In-depth Technical Guide to 5,12-Naphthacenequinone
An In-depth Technical Guide to 5,12-Naphthacenequinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,12-Naphthacenequinone, also known as tetracene-5,12-dione, is a polycyclic aromatic organic compound with the chemical formula C₁₈H₁₀O₂. It belongs to the quinone family, a class of compounds known for their redox activity and diverse biological applications. This technical guide provides a comprehensive overview of the chemical and physical properties of 5,12-Naphthacenequinone, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.
Chemical and Physical Properties
5,12-Naphthacenequinone is a yellow solid or khaki powder that is insoluble in water.[1] Its core structure consists of a naphthacene (B114907) backbone with two ketone groups at positions 5 and 12. This structure imparts the compound with specific chemical and physical characteristics relevant to its applications in organic electronics and potential pharmacological activities.
Table 1: Physicochemical Properties of 5,12-Naphthacenequinone
| Property | Value | Reference |
| CAS Number | 1090-13-7 | [2] |
| Molecular Formula | C₁₈H₁₀O₂ | |
| Molecular Weight | 258.27 g/mol | |
| Appearance | Yellow solid / Khaki powder | [1] |
| Melting Point | 282-286 °C (decomposes) | |
| Solubility | Insoluble in water; Sparingly soluble in Chloroform (heated), DMF (slightly, heated), DMSO (slightly, heated) | [1] |
| EINECS Number | 214-127-6 | [2] |
| InChI Key | LZPBKINTWROMEA-UHFFFAOYSA-N |
Table 2: Spectroscopic Data for 5,12-Naphthacenequinone
| Spectroscopic Technique | Key Data | Solvent/Method | Reference |
| UV-Vis Absorption | λmax = 296 nm | Benzene | [3] |
| ε = 36300 M⁻¹cm⁻¹ | Benzene | [3] | |
| Fluorescence | Quantum Yield = 0.43 | Benzene | [3] |
| ¹H NMR | Spectrum available | [2] | |
| FT-IR | Spectrum available | KBr Wafer | [4] |
| Mass Spectrometry | Spectrum available | Electron Ionization | [5][6] |
Experimental Protocols
Synthesis of 5,12-Naphthacenequinone
A common method for the synthesis of 5,12-Naphthacenequinone involves the oxidation of naphthacene.
Experimental Workflow: Synthesis of 5,12-Naphthacenequinone
Caption: Workflow for the synthesis of 5,12-Naphthacenequinone from naphthacene.
Methodology:
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Dissolve naphthacene in a suitable solvent such as xylene.
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Expose the solution to air (as the source of oxygen).
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Irradiate the reaction mixture with UV light or a standard incandescent lamp to initiate the oxidation process.[1]
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, the product, 5,12-Naphthacenequinone, can be isolated and purified.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.
Methodology:
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Solvent Selection: Identify a solvent in which 5,12-Naphthacenequinone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on available data, heated chloroform, DMF, or DMSO could be suitable candidates for recrystallization.[1]
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Dissolution: In an Erlenmeyer flask, add the crude 5,12-Naphthacenequinone and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of purified 5,12-Naphthacenequinone will form. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing the purity of 5,12-Naphthacenequinone.
Illustrative HPLC Method:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
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Detection: UV-Vis detector set at a wavelength where 5,12-Naphthacenequinone has a strong absorbance, such as its λmax of 296 nm.[3]
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Quantification: Purity can be determined by comparing the peak area of the analyte to that of a known standard.
Biological Activity and Signaling Pathways
Naphthoquinones are a class of compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] The biological effects of naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular signaling pathways. While the specific signaling pathways modulated by 5,12-Naphthacenequinone are not extensively characterized, the general mechanisms of action for naphthoquinone derivatives provide a strong basis for its potential therapeutic applications.
Many naphthoquinone derivatives have been shown to exert their anticancer effects by inducing apoptosis and autophagy through the modulation of key signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.
Generalized Signaling Pathway for Naphthoquinone-Induced Cell Response
Caption: A generalized signaling pathway for naphthoquinone-induced cellular responses.
This diagram illustrates a plausible mechanism where a naphthoquinone derivative, such as 5,12-Naphthacenequinone, increases the intracellular levels of ROS. This oxidative stress can lead to the inhibition of the pro-survival PI3K/AKT pathway and the activation of the ERK pathway, ultimately culminating in cellular responses like apoptosis and autophagy.
Conclusion
5,12-Naphthacenequinone is a well-characterized compound with established physicochemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The broader class of naphthoquinones demonstrates significant biological activity, suggesting that 5,12-Naphthacenequinone holds promise for further investigation in drug development, particularly in the context of anticancer research. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. 5,12-NAPHTHACENEQUINONE(1090-13-7) 1H NMR [m.chemicalbook.com]
- 3. PhotochemCAD | 5,12-Naphthacenequinone [photochemcad.com]
- 4. 5,12-Naphthacenedione | C18H10O2 | CID 14160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,12-Naphthacenedione [webbook.nist.gov]
- 6. 5,12-NAPHTHACENEQUINONE(1090-13-7) MS spectrum [chemicalbook.com]
- 7. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
